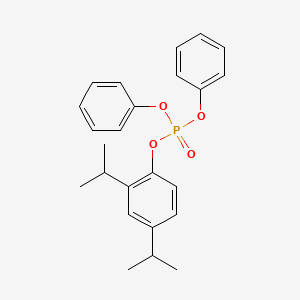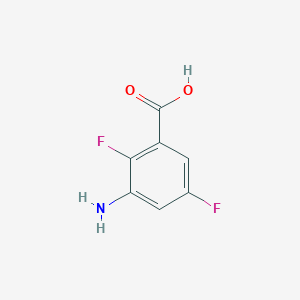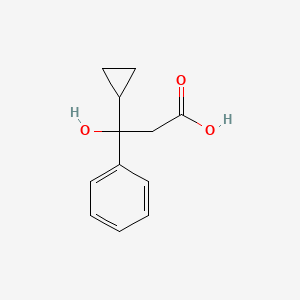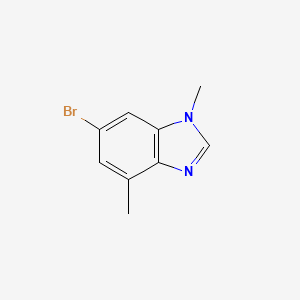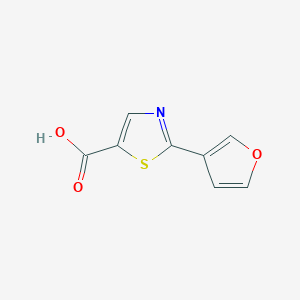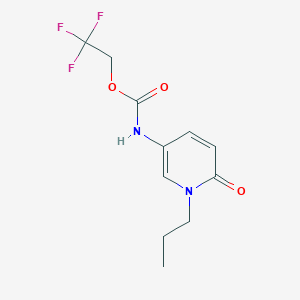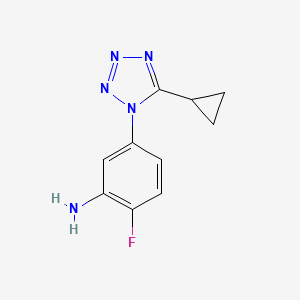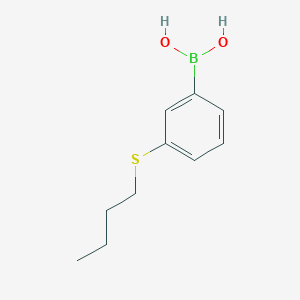
3-(Butylthio)phenylboronsäure
Übersicht
Beschreibung
3-(Butylthio)phenylboronic acid is a chemical compound with the molecular formula C10H15BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .
Molecular Structure Analysis
The molecular structure of 3-(Butylthio)phenylboronic acid consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) attached to a boronic acid group and a butylthio group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The butylthio group consists of a four-carbon alkyl chain (butyl) attached to a sulfur atom .
Chemical Reactions Analysis
Boronic acids, including 3-(Butylthio)phenylboronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Butylthio)phenylboronic acid include a molecular weight of 210.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 and a topological polar surface area of 65.8 Ų .
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Phenylboronsäuren wurden in biomedizinischen Bereichen eingesetzt, insbesondere aufgrund ihrer glukoseempfindlichen Eigenschaften, die eine selbstregulierte Insulin Freisetzung ermöglichen und zur Behandlung von Diabetes beitragen. Sie dienen auch als diagnostische Mittel und finden Anwendung in der Wundheilung und Tumorzielung .
Diagnostische und Therapeutische Anwendungen
Diese Verbindungen interagieren mit Sialinsäure und dienen als eine neue Klasse von molekularen Zielstrukturen. Diese Interaktion ist entscheidend für die Entwicklung von PBA-basierten Strategien für die Wirkstoffabgabe .
Sensoranwendungen
Phenylboronsäuren werden in Sensortechnologien eingesetzt. Beispielsweise wurde elektropolymerisierte 3-Aminophenylboronsäure für die impedimetrische Detektion von Dopamin eingesetzt, und Copolymere mit Thiophen wurden für die potentiometrische Detektion von D-Glucose verwendet .
Affinitätsbindung und Trennung
Phenylboronsäure-funktionalisierte Materialien zeigen eine hohe Bindungsaffinität zu Biomolekülen wie Adenosin und Catechol, was für Trennungsprozesse und Biosensoranwendungen vorteilhaft ist .
Safety and Hazards
While specific safety and hazard information for 3-(Butylthio)phenylboronic acid was not found in the search results, boronic acids are generally considered hazardous. They can cause skin and eye irritation, and specific target organ toxicity following single exposure . It is recommended to avoid breathing in the dust, gas, or vapors of the compound, and to avoid contact with skin and eyes .
Zukünftige Richtungen
Boronic acids, including 3-(Butylthio)phenylboronic acid, are increasingly being used in diverse areas of research. They have been utilized in the design of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Future research will likely continue to explore the diverse uses and applications of boronic acids, from therapeutics to separation technologies .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . In these reactions, boronic acids interact with palladium catalysts in a process involving oxidative addition and transmetalation .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biaryl compounds, which are prevalent in various natural products and pharmaceuticals .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can exhibit various biological activities depending on their chemical structures .
Eigenschaften
IUPAC Name |
(3-butylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUFIYSSJHKAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693492 | |
| Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884868-03-5 | |
| Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


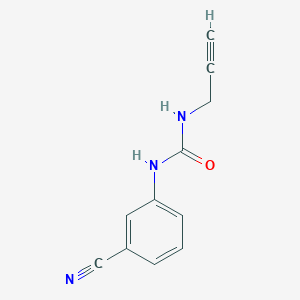

![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)
